N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that features a combination of aromatic rings, piperazine, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)-4-methoxybenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H22ClFN4O2S |
---|---|
Molecular Weight |
497 g/mol |
IUPAC Name |
3-chloro-N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-18-5-3-4-17(16-18)23(32)29-25(34)28-19-8-10-20(11-9-19)30-12-14-31(15-13-30)24(33)21-6-1-2-7-22(21)27/h1-11,16H,12-15H2,(H2,28,29,32,34) |
InChI Key |
WOSOQUVDSIEAKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.